(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride
Overview
Description
Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs) Development : A compound related to (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride, specifically raloxifene hydrochloride, has been studied for its role as a SERM. SERMs possess estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in the breast and uterus. The research conducted in this area explores the potency of these compounds in antagonizing estrogen in uterine tissue and human mammary cancer cells compared to other SERMs (Palkowitz et al., 1997).
Synthesis and Heterocycle Development : The challenges in synthesizing heterocycles containing both piperidine and pyridine rings have been addressed through research on related compounds. An efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone was developed, starting from D-pyroglutaminol, highlighting the potential for applications in organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Dipeptidyl Peptidase Inhibitors for Diabetes Treatment : A related compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans for its potential in treating type 2 diabetes. This research explored the metabolism, excretion, and pharmacokinetics of this compound, highlighting its elimination through both metabolism and renal clearance (Sharma et al., 2012).
Antimicrobial Activity Research : Studies on new pyridine derivatives, including those structurally similar to this compound, have been conducted to evaluate their antimicrobial activity against various strains of bacteria and fungi (Patel et al., 2011).
Enzyme Inhibition for Alzheimer's Disease : Multifunctional amides related to this compound have been synthesized and shown to possess moderate enzyme inhibitory potentials and mild cytotoxicity, with potential applications in Alzheimer's disease treatment (Hassan et al., 2018).
Substance P Antagonists Synthesis : A general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues, which have potential as Substance P antagonists, was developed. This research contributes to the development of treatments for conditions mediated by Substance P (Knoops et al., 1997).
Properties
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9;/h8-9,11,13H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELZYKJJYVXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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